molecular formula C14H20N2O B2980568 1-Benzyl-4-(oxetan-3-yl)piperazine CAS No. 2322073-91-4

1-Benzyl-4-(oxetan-3-yl)piperazine

Cat. No.: B2980568
CAS No.: 2322073-91-4
M. Wt: 232.327
InChI Key: VTPMUMJUXIYHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(oxetan-3-yl)piperazine is an organic compound with the molecular formula C14H20N2O It is a piperazine derivative, characterized by the presence of a benzyl group and an oxetane ring attached to the piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(oxetan-3-yl)piperazine typically involves the condensation of aminoethanol and benzaldehyde, followed by the formation of the corresponding carboxylate ester . The reaction conditions often include the use of organic solvents such as chloroform and dichloromethane, which facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(oxetan-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The benzyl and oxetane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzyl-4-(oxetan-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The benzyl and oxetane groups play a crucial role in its activity, influencing its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler derivative without the oxetane ring.

    4-(Oxetan-3-yl)piperazine: Lacks the benzyl group but retains the oxetane ring.

    1-Benzyl-4-(hydroxymethyl)piperazine: Contains a hydroxymethyl group instead of the oxetane ring.

Uniqueness

1-Benzyl-4-(oxetan-3-yl)piperazine is unique due to the presence of both the benzyl and oxetane groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(oxetan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)14-11-17-12-14/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPMUMJUXIYHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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